Wine Quantification: Isotope Dilution vs. Standard Addition
The use of a deuterated internal standard (d3-MFT) is essential for accurate quantification of MFT in wine. Non-isotopic methods, such as standard addition, are less precise and more time-consuming [1]. The novel method achieved a limit of detection (LOD) capable of measuring MFT at concentrations significantly below its olfactory perception threshold [2].
| Evidence Dimension | Method Limit of Quantification (LOQ) / Detection Capability |
|---|---|
| Target Compound Data | ≤ 100 ng/L in wine (quantifiable range) |
| Comparator Or Baseline | Previous methods (Standard Addition or non-deuterated IS): Inability to quantify reliably below odor threshold |
| Quantified Difference | Enables quantification down to 10 ng/L; Previous methods lacked sensitivity or accuracy |
| Conditions | Wine matrix via p-hydroxymercuribenzoate (pHMB) extraction and GC-MS |
Why This Matters
This enables accurate measurement of MFT at concentrations that define wine quality, a task unachievable with non-deuterated internal standards.
- [1] Tominaga, T.; Dubourdieu, D. A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. J. Agric. Food Chem. 2006, 54 (1), 29-33. View Source
- [2] Tominaga, T.; Dubourdieu, P. Identification of a very odoriferous thiol, 2 methyl-3-furanthiol, in wines. Vitis 2000, 39 (4), 185-186. View Source
